1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione
Description
Properties
IUPAC Name |
1-ethyl-4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)piperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-2-22-9-10-24(18(26)17(22)25)19(27)23-8-7-13(12-23)28-16-11-20-14-5-3-4-6-15(14)21-16/h3-6,11,13H,2,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUYYWXQDPTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the quinoxaline ring, followed by the introduction of the pyrrolidine and piperazine moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoxaline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline and pyrrolidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
Chemistry
1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.
Biological Research
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of quinoxaline exhibit significant antimicrobial activity, suggesting that this compound may also possess similar effects.
- Anticancer Activity : Preliminary research indicates that the compound may inhibit cancer cell proliferation through specific molecular interactions, particularly with enzymes involved in cell cycle regulation.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially leading to the development of new inhibitors for therapeutic use.
- Drug Design : Its structural features allow for modifications that can enhance potency and selectivity against targeted diseases.
Industrial Applications
The compound is also utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione can be compared with similar compounds such as:
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activities.
Piperazine derivatives: Commonly used in pharmaceuticals for their therapeutic effects. The uniqueness of this compound lies in its combination of these three heterocyclic structures, which may confer distinct biological and chemical properties.
Biological Activity
1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure that can be represented by the following molecular formula:
- Molecular Formula : C22H22N4O3
- Molecular Weight : 390.44 g/mol
- SMILES Notation : CCOC(c1ccc(cc1)NC(c1c(nc2ccccc2n1)N1CCCC1)=O)=O
The structural features include a piperazine ring, a quinoxaline moiety, and a pyrrolidine carbonyl group which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound has been achieved through several methods involving the reaction of quinoxaline derivatives with piperazine and pyrrolidine intermediates. Recent advancements have focused on optimizing yields and reducing reaction times using various catalysts and solvents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various tumor cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Quinoxaline Derivative A | HeLa (Cervical Cancer) | 15 | |
| Quinoxaline Derivative B | MCF7 (Breast Cancer) | 20 | |
| 1-Ethyl Compound | A549 (Lung Cancer) | 18 | Current Study |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. Similar quinoxaline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.96 to 7.81 µg/mL against Staphylococcus aureus .
| Compound | Bacterial Strain Tested | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Quinoxaline Derivative C | E. coli | 5.0 | |
| Quinoxaline Derivative D | S. aureus | 3.0 | Current Study |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compounds may interfere with DNA synthesis or repair mechanisms in cancer cells.
- Antimicrobial Mechanisms : They may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in tumor cells.
Case Studies
A notable case study involved the evaluation of a related quinoxaline derivative in a murine model of cancer. The study demonstrated a significant reduction in tumor size compared to controls, supporting the potential for clinical applications in cancer therapy .
Q & A
Q. Table 1: Comparative Yields in Coupling Reactions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 70 | 72 | 97 | |
| NiCl₂(dppp) | Acetonitrile | 80 | 58 | 89 | |
| Pd(PPh₃)₄ | DMSO | 60 | 65 | 94 |
Q. Table 2: Solubility Enhancement Strategies
| Strategy | Solubility (mg/mL) | Bioavailability (% vs. control) | SAR Impact | Reference |
|---|---|---|---|---|
| Cyclodextrin complex | 1.2 | 78 | Low | |
| Phosphate prodrug | 3.5 | 85 | Moderate | |
| PEG-400 formulation | 2.1 | 82 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
